2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one 2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17683636
InChI: InChI=1S/C12H14O2S/c1-14-9-5-7-10(8-6-9)15-12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3
SMILES:
Molecular Formula: C12H14O2S
Molecular Weight: 222.31 g/mol

2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one

CAS No.:

Cat. No.: VC17683636

Molecular Formula: C12H14O2S

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one -

Specification

Molecular Formula C12H14O2S
Molecular Weight 222.31 g/mol
IUPAC Name 2-(4-methoxyphenyl)sulfanylcyclopentan-1-one
Standard InChI InChI=1S/C12H14O2S/c1-14-9-5-7-10(8-6-9)15-12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3
Standard InChI Key GTQSHWJUKYBLDL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)SC2CCCC2=O

Introduction

2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one is an organic compound belonging to the class of cyclopentanones. It features a cyclopentane ring with a ketone functional group at position one and a sulfanyl group attached to a methoxy-substituted phenyl ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one typically involves several steps of organic reactions. While specific literature detailing its synthesis may be limited, general methods for synthesizing similar compounds include:

  • Nucleophilic Substitution: The sulfur atom from the sulfanyl group can act as a nucleophile, attacking the carbonyl carbon of cyclopentanone.

  • Coupling Reactions: Involving the formation of the sulfanyl bond through various coupling agents.

Reaction conditions such as temperature, solvent choice, and reaction time must be carefully controlled to optimize yield and purity. Protecting groups may be necessary to prevent unwanted side reactions during synthesis.

Chemical Reactivity

2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one can participate in various chemical reactions typical for ketones and sulfides:

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The ketone group can be reduced to form an alcohol.

  • Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

The reactivity may be influenced by the presence of substituents on the phenyl ring, affecting electron density and steric hindrance.

Biological Activities and Applications

Research into the biological activities of 2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one is ongoing, with potential applications in:

  • Pharmaceuticals: As a precursor for the synthesis of biologically active molecules.

  • Agrochemicals: Potential use as a lead compound for developing new agents.

Further studies are needed to explore its specific interactions at the molecular level and potential therapeutic applications.

Comparison with Similar Compounds

Compound NameStructural FeatureBiological Activity
2-Phenylcyclopentan-1-oneLacks substituents on the phenyl ringDifferent chemical and biological properties
2-(4-Methylphenyl)cyclopentan-1-oneContains a methyl group on the phenyl ringExhibits antimicrobial activity
2-(4-Methoxyphenyl)cyclopentan-1-oneContains a methoxy group on the phenyl ringAffects reactivity and application
2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-oneContains a sulfanyl groupPotential applications in medicinal chemistry

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